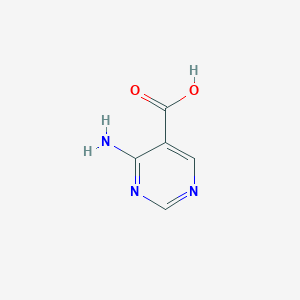

4-Aminopyrimidine-5-carboxylic acid

Beschreibung

Significance of Pyrimidine (B1678525) Derivatives in Medicinal and Agrochemical Chemistry

The pyrimidine nucleus is a cornerstone of medicinal and agrochemical chemistry, largely due to its presence in essential biological molecules. scispace.comnih.gov The pyrimidine bases—cytosine, thymine, and uracil (B121893)—are fundamental components of nucleic acids (DNA and RNA), playing a direct role in genetic coding and protein synthesis. nih.govumich.edu This inherent biological relevance has made the pyrimidine scaffold a privileged structure in drug discovery. scispace.com

In the realm of medicinal chemistry , pyrimidine derivatives have a long and successful history. They form the structural core of a multitude of therapeutic agents with a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects. wjarr.commdpi.com For instance, the well-known HIV drug, zidovudine, and various barbiturates are synthetic compounds containing a pyrimidine ring. wikipedia.org The ability of pyrimidine derivatives to act as enzyme inhibitors and receptor modulators makes them highly valuable in the design of targeted therapies. nih.govnih.gov

The significance of pyrimidines extends into agrochemical chemistry , where they are integral to the development of modern crop protection solutions. chemimpex.com Pyrimidine derivatives are utilized as herbicides, fungicides, and insecticides, helping to safeguard food production worldwide. chemimpex.com Their mode of action often involves the disruption of essential biochemical pathways in weeds, fungi, or insects. researchgate.net For example, some pyrimidine-based herbicides act as synthetic auxins, mimicking plant hormones to induce lethal growth abnormalities in targeted weeds. researchgate.net The structural versatility of the pyrimidine ring allows for the fine-tuning of its biological activity and environmental profile, leading to the creation of more effective and selective agrochemicals. nih.gov

Historical Context and Evolution of Research on 4-Aminopyrimidine-5-carboxylic Acid

The systematic study of pyrimidines dates back to the late 19th century. In 1879, Grimaux reported the first laboratory synthesis of a pyrimidine, barbituric acid, and the term "pyrimidine" was coined by Pinner in 1885. wikipedia.org While early research focused on the fundamental chemistry of the pyrimidine ring system, the 20th century saw a surge in the investigation of its derivatives due to their emerging biological importance.

A notable milestone in the history of aminopyrimidine carboxylic acids is a 1970 patent that detailed a process for producing 4-amino substituted pyrimidine-5-carboxylic acid compounds. google.com This process utilized readily available starting materials like malonic acid dinitrile and involved several steps, including ring closure and saponification, to yield the desired carboxylic acid. google.com This patent highlights the early industrial interest in these compounds as valuable intermediates.

The evolution of research on this compound and its close relatives has mirrored the advancements in medicinal and agrochemical sciences. Initially valued as versatile chemical building blocks, the focus has progressively shifted towards the rational design and synthesis of derivatives with specific biological targets. The ability to modify the amino and carboxylic acid groups has allowed researchers to explore a vast chemical space and develop compounds with enhanced potency and selectivity.

Scope and Objectives of Current Research Trends

Current research on this compound is vibrant and multifaceted, with a primary focus on its application as a scaffold for generating novel bioactive molecules. The overarching objective is to leverage its structural and chemical properties to address unmet needs in medicine and agriculture.

In medicinal chemistry , a significant trend is the development of this compound derivatives as targeted anticancer agents . Researchers are actively designing and synthesizing compounds that inhibit key enzymes and signaling pathways involved in tumor growth and progression. For example, derivatives have been developed as potent inhibitors of:

c-Met and VEGFR-2 , two receptor tyrosine kinases that play crucial roles in tumor angiogenesis and metastasis. wikipedia.org

Beta-amyloid cleaving enzyme-1 (BACE1) , a key enzyme in the production of amyloid-β peptides associated with Alzheimer's disease. nih.gov

Epidermal Growth Factor Receptor (EGFR) , a well-established target in cancer therapy. tandfonline.com

β-glucuronidase , an enzyme linked to the development of certain cancers. nih.govsemanticscholar.org

The primary goals of this research are to enhance the potency, selectivity, and pharmacokinetic properties of these inhibitors to create more effective and less toxic cancer treatments.

In the field of agrochemicals , research is centered on utilizing this compound to create new herbicides and fungicides. chemimpex.com The objective is to develop compounds with novel modes of action to combat the growing problem of resistance to existing products. The structural modifications of the this compound core aim to improve efficacy against a broad spectrum of weeds and plant pathogens while ensuring safety for crops, humans, and the environment.

A summary of recent research findings on derivatives of this compound is presented in the interactive table below.

| Research Area | Target | Key Findings |

| Anticancer | c-Met and VEGFR-2 | Derivatives of 4-aminopyrimidine-5-cabaldehyde oxime show dual inhibitory activity in the nanomolar range. wikipedia.org |

| Neurodegenerative Disease | BACE1 | Novel aminopyrimidine derivatives show improved potency and potential to cross the blood-brain barrier for Alzheimer's treatment. nih.govnih.gov |

| Anticancer | EGFR | Pyrimidine-5-carbonitrile derivatives have been identified as potent EGFR inhibitors. tandfonline.com |

| Enzyme Inhibition | β-glucuronidase | Certain 2-aminopyrimidine (B69317) derivatives have been identified as potent inhibitors of this enzyme. nih.govsemanticscholar.org |

| Agrochemicals | Herbicidal Activity | Pyrimidine carboxylic acids are a class of synthetic auxin herbicides. researchgate.net |

| Agrochemicals | Fungicidal Activity | The compound serves as a building block for developing new fungicides. chemimpex.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-aminopyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4-3(5(9)10)1-7-2-8-4/h1-2H,(H,9,10)(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBDZQFROMAIPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360898 | |

| Record name | 4-Aminopyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20737-41-1 | |

| Record name | 4-Aminopyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminopyrimidine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Aminopyrimidine 5 Carboxylic Acid and Its Derivatives

Direct Synthesis Approaches for 4-Aminopyrimidine-5-carboxylic Acid

Direct synthesis of this compound involves the construction of the pyrimidine (B1678525) ring with the required amino and carboxylic acid functionalities at positions 4 and 5, respectively.

While direct, high-yield syntheses of this compound are not extensively detailed in readily available literature, methods for the preparation of its immediate precursors, such as 4-aminopyrimidine-5-carboxaldehyde and 4-aminopyrimidine-5-carbonitrile (B127032), have been improved. An efficient and reliable two-step synthesis for 4-aminopyrimidine-5-carboxaldehyde has been described, which represents an improvement over previous methods. This procedure is noted for being less expensive, easier to perform due to the precipitation of the product, and more efficient. The subsequent oxidation of the aldehyde to a carboxylic acid is a standard organic transformation.

The synthesis of the 4-aminopyrimidine (B60600) core often relies on the condensation of precursors that provide the necessary carbon and nitrogen atoms for the heterocyclic ring. Common starting materials include malononitrile (B47326) and formamidine (B1211174) acetate. For instance, the condensation of malononitrile with s-triazine has been reported, although s-triazine can be an expensive starting material.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound allows for the exploration of a wider chemical space and the fine-tuning of the molecule's properties.

Functionalization of the pyrimidine ring can be achieved by introducing various substituents at different positions. For example, a general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters has been developed. This method involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with a variety of amidinium salts, leading to the formation of pyrimidine derivatives with substituents at the 2-position in moderate to excellent yields. This approach is significant as it provides a direct route to pyrimidines without substitution at the 4-position.

The following table summarizes the synthesis of various 2-substituted pyrimidine-5-carboxylic esters:

| Amidinium Salt Reactant | 2-Substituent on Pyrimidine Product | Yield (%) |

| Acetamidinium chloride | Methyl | 85 |

| Benzamidinium chloride | Phenyl | 92 |

| 4-Methoxybenzamidinium chloride | 4-Methoxyphenyl | 88 |

| 3-Chlorobenzamidinium chloride | 3-Chlorophenyl | 90 |

This table is generated based on data from a general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.

The introduction of a carboxyl group or its ester derivative at the 5-position of the pyrimidine ring is a key step in the synthesis of these compounds. One approach involves the use of precursors that already contain the carboxyl or a related functional group. For instance, the condensation of ethyl acetoacetate (B1235776) is a key step in a one-pot, four-component synthesis of 4-arylamino-5-carboxyl pyrimidine derivatives.

Another strategy is the Minisci reaction, which can be used for the homolytic alkoxycarbonylation of halopyrimidines to produce 5-halopyrimidine-4-carboxylic acid esters. This radical-based method has been shown to be highly regioselective.

Multi-component reactions (MCRs) are highly efficient for the synthesis of complex molecules like substituted this compound derivatives in a single step. An operationally simple, one-pot, three-step tandem method has been developed for the synthesis of 4-arylamino-5-carboxyl pyrimidine derivatives. This four-component reaction utilizes triphosgene, an arylamine, ethyl acetoacetate, and a substituted urea (B33335) with triethylamine (B128534) as a catalyst. This method is advantageous due to its short reaction times, high yields, and simple workup procedures.

The following table provides examples of 4-arylamino-5-carboxyl pyrimidine derivatives synthesized via this four-component reaction:

| Arylamine | Urea | Product | Yield (%) |

| Aniline | Urea | 1,2-dihydro-6-methyl-2-oxo-4-(phenylamino)-5-pyrimidinecarboxylic acid | 85 |

| 4-Chloroaniline | Urea | 4-((4-chlorophenyl)amino)-1,2-dihydro-6-methyl-2-oxo-5-pyrimidinecarboxylic acid | 88 |

| Aniline | Thiourea | 1,2-dihydro-6-methyl-2-thioxo-4-(phenylamino)-5-pyrimidinecarboxylic acid | 82 |

| 4-Chloroaniline | Thiourea | 4-((4-chlorophenyl)amino)-1,2-dihydro-6-methyl-2-thioxo-5-pyrimidinecarboxylic acid | 86 |

This table is generated based on data from a one-pot, four-component sequential synthesis of novel 4-arylamino-5-carboxyl pyrimidine derivatives.

Catalytic approaches are also being explored for sustainable pyrimidine synthesis. A regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported. This process proceeds through a sequence of condensation and dehydrogenation steps and is catalyzed by PN5P-Ir-pincer complexes.

Mechanisms of Key Synthetic Transformations

The construction and functionalization of the this compound scaffold are governed by fundamental organic reaction mechanisms. These include the formation of the heterocyclic core through cyclization, the introduction or modification of functional groups via substitution, and alterations of oxidation states.

The formation of the pyrimidine ring is a cornerstone of its synthesis, typically achieved by the condensation of a C-C-C unit with an N-C-N unit. wikipedia.org A common strategy involves the reaction of a β-dicarbonyl compound or its equivalent with an amidine, urea, or guanidine (B92328) derivative to form the heterocyclic structure. wikipedia.org

The mechanism for such a cyclization generally proceeds through the following steps:

Initial Condensation: The reaction begins with a nucleophilic attack from one of the nitrogen atoms of the N-C-N component (e.g., guanidine) on one of the carbonyl carbons of the three-carbon precursor. This is often followed by dehydration to form an enamine or a similar intermediate.

Intramolecular Cyclization: The second nitrogen atom of the N-C-N unit then attacks the remaining carbonyl group in an intramolecular fashion. This step forms a six-membered, non-aromatic ring.

Aromatization: The final step involves the elimination of a molecule, typically water, from the cyclic intermediate to yield the stable, aromatic pyrimidine ring.

For the specific synthesis of this compound derivatives, precursors must be chosen that bear the required functional groups. For instance, a substituted amidine can be reacted with a functionalized three-carbon component like an ethyl cyanoacetate (B8463686) derivative, which already contains the precursor to the carboxylic acid group. Multicomponent reactions, such as the Biginelli reaction, also utilize a cyclocondensation mechanism to produce pyrimidine derivatives in a single pot. wikipedia.orgtandfonline.com

Table 1: Examples of Cyclization Reactions for Pyrimidine Synthesis

| C-C-C Precursor | N-C-N Precursor | Catalyst/Conditions | Product Type |

| β-Diketone | Amidines | Acid or Base | 2-Substituted Pyrimidines |

| Ethyl Acetoacetate | Thiourea | Base | 2-Thioxopyrimidin-4-one |

| Malonic Acid | Urea | Phosphorus Oxychloride | Barbituric Acid |

| Aryl Aldehyde, β-Ketoester, Urea | Acid (e.g., HCl) | Biginelli Reaction | Dihydropyrimidinone |

Substitution reactions are vital for introducing or modifying functional groups on a pre-existing pyrimidine ring. The pyrimidine ring is π-deficient, which makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. Conversely, electrophilic substitution is less facile but can occur at the C-5 position, which is the least electron-deficient. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): This is a primary method for introducing the amino group at the C-4 position. The reaction typically requires a pyrimidine ring with a good leaving group (e.g., a halogen or a sulfone group) at the target position. acs.org The mechanism involves two main steps:

Addition of Nucleophile: A nucleophile (e.g., ammonia (B1221849) or an amine) attacks the electron-deficient carbon atom bearing the leaving group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group, resulting in the substituted product.

Computational studies on analogous systems, such as the sulfite-catalyzed cleavage of thiamin, support a multistep addition-elimination (SNAE) mechanism over a direct SN2-like displacement. nih.govacs.org This highlights the favorability of forming an intermediate adduct before the leaving group is expelled.

Electrophilic Aromatic Substitution (SEAr): This type of reaction is less common for pyrimidines due to the ring's electron-deficient nature. wikipedia.org However, the presence of activating groups, such as the amino group at C-4, can increase the electron density of the ring, particularly at the ortho and para positions, making substitution more feasible. The carboxylic acid group at C-5 is a deactivating group and directs incoming electrophiles to the meta position, though such reactions are generally difficult. britannica.com The general mechanism involves the attack of the aromatic π-system on a strong electrophile to form a carbocation intermediate (sigma complex), followed by deprotonation to restore aromaticity. byjus.commasterorganicchemistry.com

Table 2: Regioselectivity in Pyrimidine Substitution Reactions

| Reaction Type | Favorable Positions | Influencing Factors | Example Reaction |

| Nucleophilic (SNAr) | C-2, C-4, C-6 | Presence of a good leaving group (e.g., -Cl, -SO₂Me) | 4-Chloropyrimidine + NH₃ → 4-Aminopyrimidine |

| Electrophilic (SEAr) | C-5 | Presence of activating groups on the ring | Halogenation or Nitration at C-5 wikipedia.org |

Redox reactions can modify the pyrimidine ring or its substituents. The relative stability of the aromatic pyrimidine ring means that it is more easily reduced than oxidized. researchgate.net

Reduction: The pyrimidine ring can be hydrogenated to form dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives. wikipedia.org This is often accomplished through catalytic hydrogenation using catalysts like platinum, palladium, or nickel. umich.edu The mechanism involves the addition of hydrogen atoms across the double bonds of the ring. In biological systems, enzymes like dihydropyrimidine dehydrogenase catalyze the reduction of pyrimidines such as uracil (B121893) and thymine. umich.educreative-proteomics.com This enzymatic process typically involves a hydride transfer to the C-5 position and protonation at the C-6 position. umich.edu

Oxidation: Oxidation of the pyrimidine ring itself is challenging, but substituents can be oxidized. For example, alkyl groups attached to the ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). researchgate.net In biological pathways, the aromatization of a pyrimidine ring is a key oxidative step. For instance, the de novo synthesis of pyrimidines involves the oxidation of dihydroorotate (B8406146) to orotate, a reaction catalyzed by dihydroorotate dehydrogenase, which forms the C5-C6 double bond to create the aromatic ring. umich.educreative-proteomics.com One-electron oxidation can also lead to the formation of radical cations, which then undergo hydration or deprotonation, leading to various degradation products. nih.gov

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrimidines to reduce environmental impact and improve efficiency. rasayanjournal.co.in These methods focus on minimizing waste, avoiding hazardous solvents and reagents, and reducing energy consumption.

Key green chemistry strategies include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving product yields. tandfonline.comorientjchem.orgbenthamdirect.com This technique provides rapid and uniform heating, which can accelerate cyclocondensation and substitution reactions used in pyrimidine synthesis. tandfonline.comresearchgate.net

Ultrasound-Promoted Reactions: Sonication provides mechanical energy that can enhance reaction rates and yields, particularly in heterogeneous mixtures. It has been successfully used for the cyclocondensation synthesis of pyrimidinols. organic-chemistry.orgmdpi.com

Multicomponent Reactions (MCRs): MCRs, such as the Biginelli reaction, allow for the synthesis of complex molecules like pyrimidines in a single step from three or more reactants. acs.orgnih.gov This approach improves atom economy and reduces the need for purification of intermediates, aligning with green chemistry principles. nih.gov Catalytic MCRs using alcohols as building blocks represent a highly sustainable route. acs.orgnih.gov

Solvent-Free and Aqueous Synthesis: Conducting reactions without organic solvents ("grindstone chemistry") or using water as a solvent significantly reduces the generation of volatile organic compound waste. rasayanjournal.co.inresearchgate.net One-pot synthesis of pyrimido[4,5-d]pyrimidines has been achieved with high yields using water as the solvent. researchgate.net

Use of Green Catalysts: Employing recyclable or non-toxic catalysts, such as certain metal complexes or biocatalysts, can replace stoichiometric reagents that generate significant waste. rasayanjournal.co.in

Table 3: Comparison of Conventional vs. Green Synthetic Methods for Pyrimidines

| Feature | Conventional Method | Green Chemistry Approach | Advantage of Green Approach |

| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave Irradiation benthamdirect.com, Ultrasound organic-chemistry.org | Drastically reduced reaction times, energy efficiency. |

| Solvent | Volatile organic solvents (e.g., Toluene, DMF) | Water researchgate.net, Ionic Liquids, Solvent-free rasayanjournal.co.in | Reduced toxicity and environmental pollution. |

| Reaction Steps | Multi-step synthesis with isolation of intermediates | One-pot multicomponent reactions acs.org | Higher atom economy, less waste, simplified procedure. |

| Reagents | Stoichiometric use of hazardous reagents | Catalytic amounts of recyclable catalysts rasayanjournal.co.in | Reduced waste, increased safety. |

| Yield & Purity | Often requires extensive purification | Often higher yields and cleaner reactions rasayanjournal.co.inorientjchem.org | Simplified workup and purification. |

Advanced Spectroscopic and Computational Characterization of 4 Aminopyrimidine 5 Carboxylic Acid

Spectroscopic Analysis in Elucidating Molecular Structure

Spectroscopic techniques are indispensable for determining the precise arrangement of atoms and functional groups within a molecule. For 4-Aminopyrimidine-5-carboxylic acid, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer critical insights into its structural identity and connectivity.

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. The acidic proton of the carboxylic acid (–COOH) group is typically observed as a broad singlet at a significant downfield shift, often around 12 ppm, due to strong deshielding and hydrogen bonding. pressbooks.pub The protons of the amino group (–NH₂) also appear as a broad signal, while the two distinct protons on the pyrimidine (B1678525) ring would exhibit characteristic shifts based on their electronic environment.

In ¹³C NMR, the carboxyl carbon atom is readily identifiable by its resonance in the 165–185 ppm range. pressbooks.pub A study on a similar pyrimidine-5-carboxylic acid derivative reported the carbonyl carbon chemical shift at 170.7 ppm. researchgate.net The carbon atoms within the pyrimidine ring would have distinct chemical shifts influenced by the nitrogen heteroatoms and the attached functional groups.

| ¹H NMR - Predicted Chemical Shifts (δ, ppm) | ¹³C NMR - Predicted Chemical Shifts (δ, ppm) |

| Proton | Predicted Shift (ppm) |

| -COOH | ~12.0 |

| Ring-H (C2-H) | ~8.5 - 9.0 |

| Ring-H (C6-H) | ~8.0 - 8.5 |

| -NH₂ | Variable (broad) |

Note: These are predicted values based on typical functional group ranges and data from similar structures. Actual values may vary depending on solvent and experimental conditions.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound (C₅H₅N₃O₂), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 139.

The fragmentation of the molecular ion is guided by the stability of the resulting fragments. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, 17 Da) or the entire carboxyl group (•COOH, 45 Da). libretexts.org The pyrimidine ring itself can also undergo characteristic fragmentation.

| Ion | m/z (Mass/Charge) | Likely Origin |

| [C₅H₅N₃O₂]⁺ (Molecular Ion) | 139 | Intact molecule |

| [C₅H₄N₃O]⁺ | 122 | Loss of •OH radical from the carboxylic acid group |

| [C₅H₅N₃]⁺ | 94 | Loss of •COOH radical from the carboxylic acid group |

| [C₄H₄N₂]⁺ | 80 | Loss of •COOH and HCN from the ring |

Note: This table outlines plausible major fragmentation pathways.

Theoretical and Computational Chemistry Studies

Computational chemistry offers a powerful lens to explore molecular properties that are difficult to measure experimentally. For this compound, methods like Density Functional Theory (DFT) provide a deep understanding of its electronic structure, reactivity, and potential interaction sites.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. By employing functionals like B3LYP with basis sets such as 6-311++G(d,p), researchers can accurately predict the molecule's geometry (bond lengths and angles) and calculate its electronic properties. mdpi.com These calculations reveal the distribution of electron density, which is fundamental to understanding the molecule's stability and chemical behavior. echemcom.com DFT studies on related pyrimidine derivatives have been instrumental in correlating structure with reactivity. echemcom.com

A Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how molecules will interact. nih.gov The MESP map uses a color scale where red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. researchgate.net

For this compound, the MESP analysis would show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the pyrimidine ring, the amino group, and the oxygen atoms of the carboxylic acid. These are the primary nucleophilic sites.

Positive Potential (Blue): Located around the hydrogen atoms, particularly the acidic proton of the carboxyl group, identifying it as the main electrophilic site.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and shape of these orbitals are critical in predicting reaction pathways.

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor (nucleophile). For this compound, the HOMO is expected to be localized over the electron-rich amino group and the pyrimidine ring.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor (electrophile). The LUMO is likely distributed over the pyrimidine ring and the electron-withdrawing carboxylic acid group.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

| Concept | Description | Relevance to this compound |

| HOMO | The highest energy molecular orbital containing electrons; acts as an electron donor. | Localized on the amino group and pyrimidine ring, indicating these are the primary sites of nucleophilic character. |

| LUMO | The lowest energy molecular orbital without electrons; acts as an electron acceptor. | Centered on the pyrimidine ring and carboxylic acid group, highlighting the molecule's electrophilic sites. |

| Energy Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO). | A key descriptor of chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. |

Studies on Non-Covalent Interactions and Hydrogen Bonding

The solid-state structure of this compound and its multi-component crystals are predominantly governed by a network of non-covalent interactions, with hydrogen bonding playing a pivotal role. The molecule possesses both hydrogen bond donor (the amino group and the carboxylic acid proton) and acceptor (the pyrimidine ring nitrogens and the carbonyl oxygen) sites, making it an excellent candidate for forming robust and predictable hydrogen-bonded assemblies.

Studies on related aminopyrimidine and carboxylic acid systems have shown that the formation of specific hydrogen bonding patterns can be anticipated. The interaction between a carboxylic acid and an aminopyrimidine moiety is a well-established and reliable supramolecular synthon. nih.govresearchgate.net In the case of this compound, the primary hydrogen bonding motifs involve the carboxylic acid group and the aminopyrimidine functionality.

Extensive research on aminopyridine-carboxylic acid co-crystals has revealed the prevalence of the R22(8) graph-set motif, a robust cyclic hydrogen-bonded pattern formed between the carboxylic acid and the pyridine-like nitrogen of the pyrimidine ring. nih.govacs.org This heterosynthon is a recurring and predictable feature in the crystal engineering of such systems. nih.gov The amino group of the pyrimidine ring can also participate in hydrogen bonding, often forming N-H···O or N-H···N interactions, further stabilizing the crystal lattice. nih.gov

Crystal Engineering and Solid-State Chemistry

The principles of crystal engineering are central to understanding and controlling the solid-state properties of this compound. By leveraging the predictable nature of non-covalent interactions, particularly hydrogen bonds, it is possible to design and synthesize novel solid forms with tailored properties.

The interaction between the carboxylic acid group of this compound and other aminopyrimidines, or the interaction of its aminopyrimidine moiety with other carboxylic acids, can lead to the formation of either co-crystals or salts. The distinction between these two solid forms is determined by the extent of proton transfer between the acidic and basic components.

The formation of a salt versus a co-crystal can often be predicted by considering the difference in the pKa values (ΔpKa) of the interacting species. A general guideline suggests that a ΔpKa greater than 3-4 typically results in proton transfer and salt formation, while a smaller ΔpKa is more likely to lead to a co-crystal, where the components are connected by hydrogen bonds without significant proton transfer. researchgate.net However, there is an elusive range where the outcome is not easily predictable. acs.org

In the context of aminopyrimidine-carboxylic acid systems, a variety of co-crystals and salts have been prepared and structurally characterized. These studies demonstrate the robustness of the acid-aminopyrimidine synthon in directing the assembly of these multi-component crystals. researchgate.netacs.org The specific architecture of the resulting solid is influenced by the steric and electronic properties of the constituent molecules.

Supramolecular synthons are the fundamental building blocks of crystal engineering, representing recognizable and reliable patterns of intermolecular interactions. In systems containing aminopyrimidines and carboxylic acids, several key synthons have been identified.

The most prominent heterosynthon is the one formed between the carboxylic acid and the aminopyrimidine, which can manifest as either a linear heterotetramer (LHT) or a heterotrimer (HT). researchgate.net Of these, the LHT is often found to be the dominant and more stable motif. acs.org Another frequently observed and robust motif is the cyclic R22(8) heterosynthon. nih.govacs.org

Biological and Pharmacological Relevance of 4 Aminopyrimidine 5 Carboxylic Acid Derivatives

Applications in Pharmaceutical Development

The inherent reactivity and structural versatility of 4-aminopyrimidine-5-carboxylic acid make it an invaluable building block in the development of novel pharmaceutical agents. chemimpex.com Its derivatives have been extensively explored for their potential to treat a variety of diseases, demonstrating the broad utility of this chemical class in drug discovery. evitachem.com

This compound is a pivotal intermediate in the synthesis of a wide array of bioactive molecules and pharmaceuticals. chemimpex.com The pyrimidine (B1678525) core is a fundamental component of DNA and RNA, making its synthetic analogues, like this compound, prime candidates for developing molecules that can interact with biological systems. mdpi.com The structure's capacity to undergo various chemical reactions, such as coupling and cyclization, allows for the creation of more complex derivatives. chemimpex.com For instance, appropriately substituted 4-aminopyrimidines are used as starting materials for the synthesis of fused heterocyclic systems like pyridopyrimidines. rjptonline.org This adaptability makes it a key component in the synthesis of compounds targeting metabolic disorders and cancer. chemimpex.com

Derivatives of the 4-aminopyrimidine (B60600) scaffold have shown notable promise as antiviral agents. chemimpex.comevitachem.com The core structure is recognized for its utility in developing molecules that can combat viral infections. evitachem.comsmolecule.com

A significant study investigated the antiviral properties of 4-aminopyrimidine N-oxides against multiple strains of the tick-borne encephalitis virus (TBEV), a major human neuroinfection. researchgate.net These inhibitors are thought to target the envelope (E) protein of the virus. The research identified a particularly potent derivative, 2-[(2-methyl-1-oxido-5,6,7,8-tetrahydroquinazolin-4-yl)amino]-phenol, which demonstrated significant efficacy across all tested TBEV strains. researchgate.net

Table 1: Antiviral Activity of a 4-Aminopyrimidine N-oxide Derivative Against Tick-Borne Encephalitis Virus (TBEV) Strains

| TBEV Subtype | Virus Strain | EC₅₀ (µM) of 2-[(2-methyl-1-oxido-5,6,7,8-tetrahydroquinazolin-4-yl)amino]-phenol researchgate.net |

|---|---|---|

| Far-Eastern | Sofjin | < 22 |

| Far-Eastern | 205KGG | < 22 |

| Far-Eastern | DV936k | < 22 |

| Siberian | Vasilchenko | < 22 |

| Siberian | Zausaev | < 22 |

| European | Absettarov | < 22 |

| European | 256 | < 22 |

EC₅₀ represents the concentration of the compound required to inhibit virus replication by 50%.

The development of anticancer agents is one of the most significant applications for derivatives of this compound. chemimpex.comevitachem.com The pyrimidine scaffold is a key feature in many compounds designed for their antiproliferative effects. smolecule.com Research has demonstrated that derivatives can exhibit potent, broad-spectrum anticancer activity against various cancer cell lines. ekb.eg

In one study, a series of 4-aminopyrimidine-5-carbonitrile (B127032) derivatives were synthesized and evaluated for their in vitro antiproliferative activity against human cancer cell lines. bohrium.com The results highlighted specific compounds that showed potent inhibitory activity, underscoring the potential of this chemical class in oncology. bohrium.com

Table 2: Anticancer Activity of Selected 4-Aminopyrimidine-5-carbonitrile Derivatives

| Compound | Cancer Cell Line | Cell Line Origin | IC₅₀ (µM) bohrium.com |

|---|---|---|---|

| 4-amino-6-methyl-2-(p-tolyl)pyrimidine-5-carbonitrile (3c) | LoVo | Colorectal Cancer | Potent Inhibitory Activity |

| 4-amino-6-methyl-2-(p-tolyl)pyrimidine-5-carbonitrile (3c) | HCT-116 | Colorectal Cancer | Potent Inhibitory Activity |

| 4-amino-2-(4-chlorophenyl)-6-methylpyrimidine-5-carbonitrile (3h) | LoVo | Colorectal Cancer | Potent Inhibitory Activity |

| 4-amino-2-(4-chlorophenyl)-6-methylpyrimidine-5-carbonitrile (3h) | HCT-116 | Colorectal Cancer | Potent Inhibitory Activity |

| 4-amino-2-(4-chlorophenyl)-6-methylpyrimidine-5-carbonitrile (3h) | A549 | Lung Cancer | Most Potent Inhibitory Activity |

IC₅₀ represents the concentration of the compound required to inhibit the growth of cancer cells by 50%.

Other research has shown that pyrimidine derivatives can act as potent inhibitors of recombinant human dihydrofolate reductase (rhDHFR) and cyclin-dependent kinases (CDK4, CDK6), which are crucial targets in cancer therapy. ekb.eg

Derivatives of this compound are frequently used in studies focusing on enzyme inhibition and the modulation of metabolic pathways. chemimpex.comsmolecule.com The structure can be tailored to bind with high specificity to the active sites of enzymes, thereby inhibiting their function and altering cellular processes.

A notable example is the design of 4-aminopyrimidine derivatives as inhibitors of beta-amyloid cleaving enzyme-1 (BACE1), a key target in the development of therapeutics for Alzheimer's disease. nih.gov Researchers successfully optimized a lead compound to create a significantly more potent inhibitor. nih.gov

Table 3: BACE1 Inhibition by 4-Aminopyrimidine Derivatives

| Compound | Description | BACE1 Inhibition IC₅₀ (µM) nih.gov |

|---|---|---|

| 1 | Lead Compound | 37.4 |

| 13g | Optimized Derivative | 1.4 |

IC₅₀ represents the concentration of the compound required to inhibit the enzyme's activity by 50%.

Furthermore, derivatives have been designed to target enzymes in the methylerythritol phosphate (B84403) pathway, such as 2-C-methyl-d-erythritol-2,4-cyclodiphosphate synthase (IspF), which is essential for isoprenoid biosynthesis in many bacteria but absent in mammals, making it an attractive antibacterial target. nih.gov Other studies have investigated these compounds as potential angiotensin receptor blockers and inhibitors of kinases and dihydroorotase. biosynth.comnih.gov

Antimicrobial Activities

The pyrimidine core is a well-established pharmacophore in the development of antimicrobial agents. Derivatives of this compound have been shown to possess significant antibacterial properties against a range of pathogens. biosynth.com

Research has confirmed the antibacterial efficacy of compounds derived from the 4-aminopyrimidine structure. biosynth.com In vitro studies have shown that these molecules can inhibit bacterial growth by targeting essential enzymes required for cell division, such as DNA gyrase and topoisomerase IV. biosynth.com

A series of 2-aminopyrimidine (B69317) analogues were synthesized and evaluated for their antibacterial activity against a panel of nine microorganisms. nih.gov This research demonstrated the potential of these compounds as antibacterial agents. nih.gov Another study focused on 5-aminoorotic acid derivatives, which are structurally related, and found that those with a bromacetamido substitution exhibited antibacterial properties against E. coli and Staphylococcus aureus. nih.gov

Table 4: Organisms Tested for Susceptibility to 2-Aminopyrimidine Analogs

| Gram-Negative Bacteria | Gram-Positive Bacteria |

|---|---|

| Burkholderia thailandensis (Bt) | Bacillus cereus (Bc) |

| Pseudomonas aeruginosa (Pa) | Mycobacterium smegmatis (Ms) |

| Escherichia coli (Ec) | Corynebacterium xerosis (Cx) |

| Klebsiella pneumoniae (Kp) | Corynebacterium pseudodiptheriticum (Cp) |

| Micrococcus luteus (Ml) |

The study demonstrated that the synthesized series of compounds possessed antibacterial activity against these organisms. nih.gov

Antifungal Properties

Certain derivatives of this compound have been identified as having antifungal properties. biosynth.com For instance, some studies have shown that these compounds can be effective against various fungal species. The mechanism of action is thought to involve the inhibition of essential fungal enzymes, disrupting cellular processes and leading to fungal cell death. biosynth.com Research has highlighted that specific structural modifications to the this compound core can enhance this antifungal activity. rsc.org For example, the introduction of certain aryl groups has been shown to produce compounds with good activity against fungi such as A. niger, C. albicans, and A. flavus. rsc.org

Agricultural Chemistry Applications

The versatility of this compound extends to agricultural applications, where its derivatives are being explored for the development of new herbicides and fungicides. chemimpex.com

Derivatives of this compound have shown promise as herbicides. chemimpex.com These compounds can interfere with essential biological pathways in plants, leading to their demise. The development of pyrimidine-based herbicides is an active area of research, with a focus on creating compounds that are effective against a broad spectrum of weeds while exhibiting selectivity for crops. google.comresearchgate.net Carboxylic acid derivatives, in general, have a long history in the development of herbicides, and the this compound scaffold provides a valuable platform for creating new herbicidal agents. nih.gov

| Compound Type | Target Weeds | Key Findings |

| 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids | Woody plants, grasses, sedges, broadleafs | Superior herbicides with broad-spectrum control and excellent crop selectivity. google.com |

| Pyrimidine derivatives | Specific weed species | Effective inhibition of growth. |

In addition to their herbicidal properties, derivatives of this compound are also being investigated for their potential as fungicides in agriculture. chemimpex.com These compounds can help protect crops from various fungal diseases that can significantly reduce yield. epo.org Research in this area aims to develop potent and broad-spectrum fungicides. For instance, novel 4-aminopyrimidine derivatives have been synthesized and shown to possess potent fungicidal activity. epo.org

| Compound Class | Target Fungi | Noteworthy Activity |

| Novel 4-aminopyrimidine derivatives | Not specified | Potent fungicidal activity. epo.org |

| Pyrazole-5-carboxamide insecticides with azo structure | Blumeria graminis, southern corn rust | Good activity against certain fungal pathogens. mdpi.com |

Neuroprotective and Anti-neuroinflammatory Properties of Derivatives

Recent studies have begun to uncover the neuroprotective and anti-neuroinflammatory potential of 4-aminopyrimidine derivatives. While research is still in the early stages, some compounds have shown promise in preclinical models of neurological disorders. For example, 4-aminopyridine (B3432731) (a related compound) has been shown to have neuroprotective effects by blocking voltage-gated potassium channels. nih.govnih.govresearchgate.net This suggests that derivatives of this compound could be designed to have similar or enhanced neuroprotective properties. These compounds may offer therapeutic benefits by reducing neuronal damage and inflammation in the brain. acs.org

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological and pharmacological properties of this compound analogs. SAR studies investigate how modifying the chemical structure of a compound affects its biological activity. nih.gov

The biological activity of this compound analogs can be significantly influenced by the nature and position of substituents on the pyrimidine ring. researchgate.net For example, the introduction of different functional groups at various positions can modulate the compound's potency, selectivity, and pharmacokinetic properties.

Research has shown that:

The addition of specific side chains can enhance the antifungal activity of these compounds. rsc.org

Modifications to the amine group can influence the compound's interaction with its biological target. researchgate.net

The nature of the ester group in ester derivatives can affect the compound's herbicidal or fungicidal potency. epo.org

Systematic modifications and the subsequent evaluation of the biological activity of the resulting analogs are essential for the rational design of more effective compounds for therapeutic and agricultural applications. sciencescholar.us

| Compound Series | Modification | Impact on Activity |

| 4-amino-2-thiopyrimidine-5-carboxylic acid derivatives | Variously substituted | Negligible activity as P2Y12 and P2Y1 antagonists. nih.gov |

| Ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate analogs | N-methylation of the amino group | Identified a novel and potent inhibitor of AP-1 and NF-κB mediated gene expression. researchgate.net |

Rational Drug Design Strategies

The development of potent and selective therapeutic agents from the this compound scaffold heavily relies on rational drug design strategies. These approaches aim to optimize the interaction of these derivatives with their biological targets by systematically modifying their chemical structure.

A key strategy involves the use of computational tools and structure-activity relationship (SAR) studies to guide the design of new analogs with improved pharmacological profiles. researchgate.net For instance, in the development of inhibitors for specific enzymes, molecular docking simulations are employed to predict the binding modes of this compound derivatives within the active site of the target protein. nih.gov This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for inhibitory activity.

One common approach is the modification of substituents at various positions of the pyrimidine ring. For example, the introduction of different aryl or alkyl groups at the 4-amino position can significantly influence the compound's potency and selectivity. acs.org The carboxylic acid group at the 5-position is another critical site for modification, often being converted to esters or amides to modulate physicochemical properties like cell permeability and metabolic stability. google.com

Quantitative structure-activity relationship (QSAR) studies are also instrumental in the rational design process. By correlating the structural features of a series of derivatives with their biological activity, QSAR models can predict the potency of newly designed compounds before their synthesis. researchgate.net This predictive capability accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates.

Furthermore, a "linked-pharmacophore" strategy is sometimes employed, where two known pharmacophores are connected to create a single molecule with dual activity. acs.org This is particularly relevant for designing multi-target-directed ligands, a growing area of interest for treating complex diseases. acs.org The this compound core can serve as a scaffold to link different functional groups that target multiple biological pathways simultaneously.

The table below summarizes some rational design strategies applied to this compound derivatives and the resulting outcomes.

| Design Strategy | Target | Modification | Outcome | Reference |

| Molecular Docking & SAR | Beta-secretase 1 (BACE1) | Optimization of aminopyrimidine derivatives | 26-fold increase in potency of compound 13g (IC50 = 1.4 µM) compared to the lead compound. nih.gov | nih.gov |

| Structure-Activity Relationship (SAR) | Platelet Aggregation | Synthesis of variously substituted 6-amino-2-thio-3H-pyrimidin-4-one and 4-amino-2-thiopyrimidine-5-carboxylic acid analogues. | Compounds 2c and 2h showed significant inhibition of ADP-induced platelet aggregation. nih.gov | nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | VEGFR-2 | Study of 4-aminopyrimidine-5-carbaldehyde (B100492) oxime derivatives. | Identification of key features for potent VEGFR-2 inhibitory activity to design more potent derivatives. researchgate.net | researchgate.net |

Mechanistic Insights into Biological Action

The biological effects of this compound derivatives stem from their interaction with specific molecular targets, leading to the modulation of various cellular pathways. The mechanism of action is highly dependent on the specific derivative and its target.

A primary mechanism of action for many derivatives is enzyme inhibition . chemimpex.com For example, certain derivatives have been shown to inhibit the activity of kinases, which are enzymes that play a crucial role in cell signaling. By binding to the ATP-binding site of these kinases, they can block the phosphorylation of downstream substrates, thereby disrupting signaling pathways involved in cell proliferation and survival. This makes them attractive candidates for cancer therapy.

Another important mechanism is the antagonism of G-protein coupled receptors (GPCRs) . Some this compound derivatives have been investigated as antagonists for receptors like P2Y12 and P2Y1, which are involved in platelet aggregation. unife.it By blocking these receptors, they can prevent the signaling cascade that leads to blood clot formation, highlighting their potential as antithrombotic agents. unife.it However, studies have shown that the 4-amino-2-thiopyrimidine-5-carboxylic acid scaffold may not be the ideal pharmacophore for developing potent P2Y-dependent inhibitors. nih.govunife.it

In the context of antibacterial activity, some derivatives have been shown to target bacterial enzymes essential for DNA replication, such as DNA gyrase and topoisomerase IV . biosynth.com By inhibiting these enzymes, they prevent bacterial cell division, leading to a bactericidal effect. biosynth.com

Furthermore, derivatives of this compound have been designed to act as beta-amyloid cleaving enzyme-1 (BACE1) inhibitors . nih.gov BACE1 is a key enzyme in the production of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease. By inhibiting BACE1, these compounds can reduce the formation of amyloid plaques in the brain. nih.gov

The table below provides an overview of the mechanisms of action for different this compound derivatives.

| Derivative Type | Mechanism of Action | Biological Target | Therapeutic Potential | Reference |

| This compound | Inhibition of bacterial cell division | DNA gyrase and topoisomerase IV | Antibacterial | biosynth.com |

| 4-Amino-2-thiopyrimidine-5-carboxylic acid analogues | Negligible activity as P2Y12 and P2Y1 antagonists | P2Y12 and P2Y1 receptors | Antithrombotic (limited potential) | nih.govunife.it |

| 4-Aminopyrimidine derivatives | Inhibition of amyloid-β production | Beta-secretase 1 (BACE1) | Anti-Alzheimer's disease | nih.gov |

| 4-[(4-chlorophenyl)amino]pyrimidine-5-carboxylic acid | Inhibition of enzyme activity or alteration of receptor function | Kinases, other enzymes or receptors | Varies depending on the specific target |

Future Directions and Emerging Research Avenues

Novel Synthetic Routes and Sustainable Chemistry for 4-Aminopyrimidine-5-carboxylic Acid

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For this compound, future research will likely focus on the following areas:

Green Chemistry Approaches: Expect a shift towards synthetic protocols that minimize waste, reduce energy consumption, and utilize renewable resources. This includes the exploration of solvent-free reactions and the use of greener solvents. evitachem.com One-pot multicomponent reactions, which combine several steps into a single procedure, are also gaining traction for their efficiency and sustainability in synthesizing pyrimidine (B1678525) derivatives. rsc.orgijsat.org

Catalyst-Driven Methods: The use of novel catalysts to improve reaction yields and selectivity is a promising avenue. Research into catalyst-driven methods for pyrimidine synthesis is expected to enhance the efficiency of creating complex derivatives. ijsat.org

Microwave-Assisted Synthesis: This technique can significantly accelerate reaction times and improve yields for pyrimidine derivatives, offering a more sustainable and efficient alternative to conventional heating methods. ijsat.org

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. The application of flow chemistry to the synthesis of this compound and its analogs could streamline their production.

A summary of emerging synthetic approaches is presented in the table below:

| Synthetic Approach | Key Advantages |

| Green Chemistry | Reduced waste, lower energy consumption, use of renewable resources. evitachem.com |

| Catalyst-Driven Methods | Improved reaction yields and selectivity. ijsat.org |

| Microwave-Assisted Synthesis | Accelerated reaction times, improved yields. ijsat.org |

| Flow Chemistry | Precise reaction control, enhanced safety and scalability. |

Exploration of New Biological Targets and Therapeutic Areas

While this compound and its derivatives have shown promise in areas like cancer and infectious diseases, the exploration of new biological targets is a key area of future research. chemimpex.comontosight.ai

Kinase Inhibition: Many pyrimidine derivatives are known to be potent kinase inhibitors, which are crucial in cancer therapy. ijsat.org Future research will likely focus on designing derivatives of this compound that can selectively target specific kinases involved in cancer progression, such as EGFR and CDK2. nih.govrjptonline.org

Enzyme Inhibition: The core structure of this compound makes it a versatile scaffold for designing inhibitors of various enzymes. chemimpex.com Research is ongoing to explore its potential to inhibit enzymes like DNA gyrase in bacteria and other key enzymes in various disease pathways. biosynth.comnih.gov

Antiviral and Antimicrobial Agents: There is continued interest in developing new antiviral and antimicrobial agents based on the this compound scaffold to combat drug-resistant pathogens. chemimpex.comontosight.ai

Inflammation and Immunomodulation: The anti-inflammatory potential of pyrimidine derivatives is an emerging area of interest. rjptonline.org Future studies may investigate the role of this compound derivatives in modulating inflammatory pathways.

The following table outlines potential therapeutic targets for derivatives of this compound:

| Therapeutic Target | Potential Application |

| Kinases (e.g., EGFR, CDK2) | Cancer Therapy ijsat.orgnih.govrjptonline.org |

| DNA Gyrase | Antibacterial Agents biosynth.com |

| Various Enzymes | Diverse Therapeutic Areas chemimpex.comnih.gov |

| Inflammatory Pathways | Anti-inflammatory Treatments rjptonline.org |

Advanced Material Science Applications of this compound Derivatives

The unique chemical properties of this compound and its derivatives make them attractive candidates for applications beyond medicine.

High-Energy Materials: The nitrogen-rich pyrimidine ring is a key feature in the development of high-energy density materials. rsc.org Skeletal editing of pyrimidines can lead to a variety of energetic compounds with promising properties. rsc.org

Specialty Polymers and Coatings: Derivatives of this compound can be incorporated into polymers and coatings to enhance their durability and performance. chemimpex.com

Organic Electronics: The aromatic and electron-deficient nature of the pyrimidine ring suggests potential applications in organic semiconductor materials. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. For this compound, these technologies can:

Accelerate Drug Discovery: AI-driven design and machine learning models can predict the biological activity of novel derivatives, significantly speeding up the identification of promising drug candidates. ijsat.orgmdpi.com Quantitative Structure-Activity Relationship (QSAR) models, for instance, can be developed to predict the anticancer activity of new pyrimidine compounds. mdpi.com

Optimize Synthetic Routes: Machine learning algorithms can analyze vast datasets of chemical reactions to predict optimal synthetic pathways, leading to more efficient and sustainable production methods.

Design Novel Materials: AI can be used to design new this compound derivatives with specific material properties, such as enhanced thermal stability or conductivity. researchgate.net Deep generative models are being used to design novel molecular structures with desired properties. scispace.comresearchgate.net

The integration of AI and ML is poised to unlock the full potential of this compound, enabling the rapid design and discovery of new molecules for a wide range of applications.

Q & A

Q. What are the common synthetic routes for 4-aminopyrimidine-5-carboxylic acid, and how can reaction efficiency be optimized?

The synthesis typically involves multi-step transformations, such as condensation reactions between aminopyrimidine precursors and carboxylic acid derivatives. For example, parallel solution-phase approaches (used for analogous pyrimidine-carboxamides) involve sequential functionalization of core pyrimidine scaffolds. Optimization strategies include:

- Catalytic conditions : Use palladium or copper catalysts to enhance coupling efficiency in nucleophilic substitution reactions .

- Temperature control : Maintain reaction temperatures between 60–80°C to minimize side-product formation .

- Purification : Recrystallization using ethanol/water mixtures (70:30 v/v) improves yield and purity .

Q. What analytical techniques are recommended for characterizing this compound?

- HPLC : Use a C18 reverse-phase column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (95:5) for purity assessment .

- NMR spectroscopy : ¹H NMR (DMSO-d₆) identifies characteristic peaks: δ 8.2–8.5 ppm (pyrimidine protons) and δ 10.5–12.0 ppm (carboxylic acid proton) .

- Mass spectrometry : ESI-MS in negative ion mode confirms the molecular ion peak at m/z 154.1 [M−H]⁻ .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep in sealed, light-resistant containers at –20°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation .

- Safety precautions : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. In case of exposure, flush eyes/skin with water for 15 minutes and seek medical attention .

Q. What solvents are suitable for dissolving this compound in experimental workflows?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents:

- DMSO : Ideal for biological assays (e.g., enzyme inhibition studies) at concentrations up to 10 mM .

- Methanol/ethanol : Use for recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Advanced Research Questions

Q. How can researchers resolve low yields in the amidation of this compound with aryl amines?

Low yields often arise from steric hindrance or poor nucleophilicity. Mitigation strategies include:

- Activating agents : Employ HATU or EDC/HOBt to enhance coupling efficiency .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) while improving conversion rates .

- Post-reaction analysis : Use LC-MS to identify unreacted starting materials and adjust stoichiometry (1:1.2 molar ratio of acid:amine) .

Q. What computational methods are effective for studying the interaction of this compound with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite can model binding to enzymes (e.g., acetylcholinesterase). Key parameters include a grid box size of 25 ų and Lamarckian genetic algorithms .

- DFT calculations : Gaussian 09 at the B3LYP/6-31G* level predicts electronic properties and reactive sites for derivatization .

Q. How does the pH of the reaction medium influence the stability of this compound during derivatization?

- Acidic conditions (pH < 3) : Protonation of the pyrimidine ring enhances solubility but risks decarboxylation.

- Neutral to alkaline conditions (pH 7–9) : Promotes deprotonation of the carboxylic acid group, facilitating nucleophilic reactions (e.g., esterification) .

- Buffer systems : Phosphate buffer (pH 7.4) is optimal for aqueous-phase reactions without degradation .

Q. What strategies are recommended for synthesizing and characterizing novel derivatives of this compound?

- Parallel synthesis : Use a library-based approach with diverse amines or alcohols to generate analogs (e.g., 24 derivatives in a single study) .

- X-ray crystallography : Resolve crystal structures to confirm regioselectivity in substitution reactions .

- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) assess shelf-life under stress conditions .

Methodological Notes

- Contradictions in evidence : While emphasizes catalytic methods for methylpyrimidine synthesis, highlights microwave-assisted techniques for carboxamide derivatives. Researchers should validate approaches based on target functional groups.

- Critical parameters : Reaction scalability requires careful optimization of solvent volume and catalyst loading to maintain cost efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.